Cas no 469-04-5 (1H-Indene-4-carboxylicacid,5-[(1R)-2-carboxy-1-methyl-4-oxo-2-cyclohexen-1-yl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)-)

1H-Indene-4-carboxylicacid,5-[(1R)-2-carboxy-1-methyl-4-oxo-2-cyclohexen-1-yl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)- structure
469-04-5 structure
Product Name:1H-Indene-4-carboxylicacid,5-[(1R)-2-carboxy-1-methyl-4-oxo-2-cyclohexen-1-yl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)-
CAS No:469-04-5
MF:C27H42O5
MW:446.619389057159
CID:330484
PubChem ID:6452068
Update Time:2025-04-19

1H-Indene-4-carboxylicacid,5-[(1R)-2-carboxy-1-methyl-4-oxo-2-cyclohexen-1-yl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-4-carboxylicacid,5-[(1R)-2-carboxy-1-methyl-4-oxo-2-cyclohexen-1-yl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)-
    • (1R,3aS,7aR)-5-[(1R)-2-carboxy-1-methyl-4-oxocyclohex-2-en-1-yl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid
    • 1H-Indene-4-carboxylicacid,5-[(1R)-2-carboxy-1-methyl-4-oxo-2-cyclohexen-1-yl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-
    • butenandt's acid
    • 5-(2-Carboxy-1-methyl-4-oxocyclohex-2-en-1-yl)-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1H-indene-4-carboxylic acid
    • 6,7-Secocholest-4-ene-6,7-dioic acid, 3-oxo-
    • 3-Oxo-6,7-secocholest-4-ene 6,7-dioic acid
    • DTXSID80963689
    • 469-04-5
    • Inchi: 1S/C27H42O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h15-17,19-21,23H,6-14H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,23?,26-,27-/m1/s1
    • InChI Key: LFLDNIHANXVTOZ-DZKXPUBSSA-N
    • SMILES: OC(C1C([C@@]2(C(C(=O)O)=CC(CC2)=O)C)CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21)=O

Computed Properties

  • Exact Mass: 446.30336
  • Monoisotopic Mass: 446.30322444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 783
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 6.9
  • Topological Polar Surface Area: 91.7Ų

Experimental Properties

  • PSA: 91.67
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.